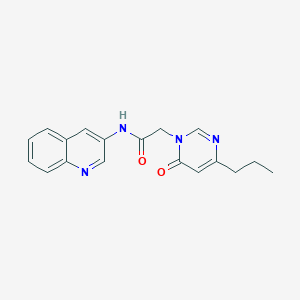![molecular formula C14H13FN2OS B2533797 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865248-77-7](/img/structure/B2533797.png)
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the condensation of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzo[d]thiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the cyclopropane ring can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic electronics.
作用機序
The mechanism of action of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can increase its metabolic stability.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole: A parent compound with a simpler structure but similar biological activities.
4-Fluorobenzo[d]thiazole: A derivative with a fluorine atom, similar to the compound .
Cyclopropanecarboxamide: A compound with a cyclopropane ring and carboxamide group, but lacking the benzo[d]thiazole core.
Uniqueness
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is unique due to its combination of structural features: the benzo[d]thiazole core, the fluorine atom, the allyl group, and the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h2-5,9H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPXHSSIALXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
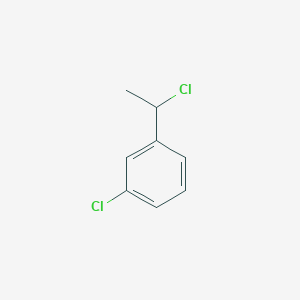
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2533718.png)
![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)
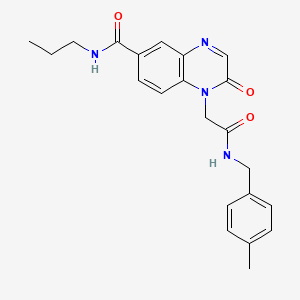
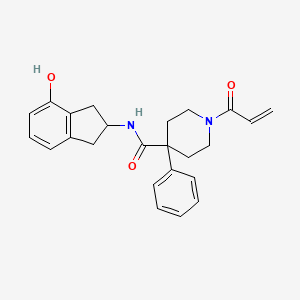
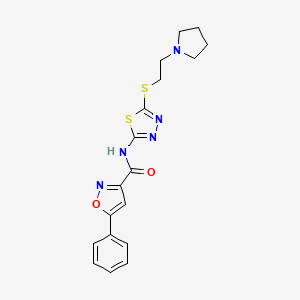
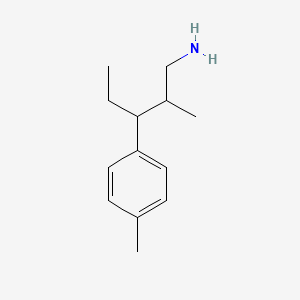
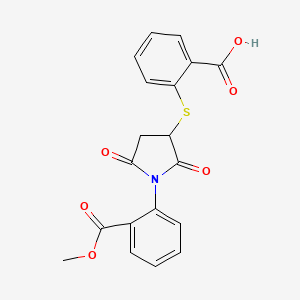
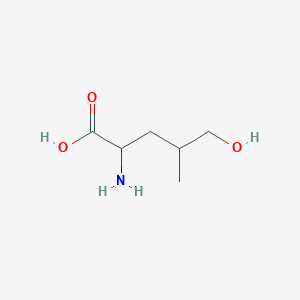
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
